Cas no 3091-32-5 (Tricyclohexylchlorotin)

Tricyclohexylchlorotin 化学的及び物理的性質
名前と識別子
-
- TRICYCLOHEXYLTIN CHLORIDE
- CHLOROTRICYCLOHEXYLTIN
- chlorotricyclohexyl-stannan
- TRICYCLOHEXYL STANNIC CHLORIDE
- Tricyclohexylolobic chloride
- Tricyclohexyltin chloride,Chlorotricyclohexyltin
- chloro(tricyclohexyl)stannane
- Chlorotricyclohexylstannane
- Stannane,chlorotricyclohexyl-
- Tricyclohexylchlorot
- Tricyclohexylchlorotin
- Stannane,chlorotricyclohexyl
- Tin,chlorotricyclohexyl
- Tricyclohexyltin chloride500µg
- NSC 202692
- AMY18472
- MFCD00003817
- A876072
- NS00046448
- AKOS015915843
- Tin, chlorotricyclohexyl-
- EINECS 221-437-5
- OJVZYIKTLISAIH-UHFFFAOYSA-M
- 4-ACETYLCYCLOHEXYLCHLOROBENZENE
- Tricyclohexyltin chloride, 97%
- FT-0634658
- 3091-32-5
- NSC-202692
- Stannane, chlorotricyclohexyl-
- A50075
- NSC202692
- ?TRICYCLOHEXYLTIN CHLORIDE
- DTXSID5062845
- tricyclohexyl tin chloride
- DTXCID8038279
- DB-047932
-
- MDL: MFCD00003817
- インチ: InChI=1S/3C6H11.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1
- InChIKey: OJVZYIKTLISAIH-UHFFFAOYSA-M
- SMILES: [Sn+](C1CCCCC1)(C2CCCCC2)C3CCCCC3.[Cl-]
計算された属性
- 精确分子量: 404.12900
- 同位素质量: 404.129
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 20
- 回転可能化学結合数: 0
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- 互变异构体数量: 何もない
- XLogP3: 何もない
- Surface Charge: 0
じっけんとくせい
- Color/Form: 白色固体
- ゆうかいてん: 123-125 °C (lit.)
- Boiling Point: >250°C
- フラッシュポイント: >150°C
- Solubility: Insuluble (1.8E-5 g/L) (25 ºC),
- すいようせい: Soluble in ethanol, ether, toluene and chloroform. Insoluble in water.
- PSA: 0.00000
- LogP: 7.17360
- Solubility: 水に溶けず、キシレンに溶ける
Tricyclohexylchlorotin Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H302-H312-H332-H410
- Warning Statement: P273-P280-P501
- 危険物輸送番号:UN 3146 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-50/53
- セキュリティの説明: S26; S28; S61; S60
- RTECS号:WH6830000
-
危険物標識:
- TSCA:Yes
- 储存条件:Sealed in dry,2-8°C
- Risk Phrases:R20/21/22
- HazardClass:6.1(b)
- 包装グループ:III
Tricyclohexylchlorotin 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関コード:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:6.5%. 一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:6.5%. General tariff:30.0%
Tricyclohexylchlorotin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T774500-5g |
Tricyclohexylchlorotin |
3091-32-5 | 5g |
$ 339.00 | 2023-09-05 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H55493-25g |
Tricyclohexyltin chloride, 97% |
3091-32-5 | 97% | 25g |
¥16605.00 | 2023-02-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 480827-5G |
Tricyclohexylchlorotin |
3091-32-5 | 95% | 5G |
¥1506.44 | 2022-02-24 | |
Ambeed | A705457-250mg |
Chlorotricyclohexylstannane |
3091-32-5 | 98% | 250mg |
$46.0 | 2023-06-21 | |
eNovation Chemicals LLC | D768937-25g |
Stannane, chlorotricyclohexyl- |
3091-32-5 | 97% | 25g |
$1595 | 2023-05-17 | |
TRC | T774500-10000mg |
Tricyclohexylchlorotin |
3091-32-5 | 10g |
$638.00 | 2023-05-17 | ||
Chemenu | CM202152-25g |
Chlorotricyclohexylstannane |
3091-32-5 | 95% | 25g |
$608 | 2021-06-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1297011-250mg |
Tricyclohexyltin chloride |
3091-32-5 | 98% | 250mg |
¥475.00 | 2024-08-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027902-250mg |
Tricyclohexylchlorotin |
3091-32-5 | ,97% | 250mg |
¥446 | 2024-05-24 | |
Chemenu | CM202152-25g |
Chlorotricyclohexylstannane |
3091-32-5 | 95% | 25g |
$608 | 2023-01-07 |
Tricyclohexylchlorotin 関連文献
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
Tricyclohexylchlorotinに関する追加情報
Recent Advances in Tricyclohexylchlorotin (CAS: 3091-32-5) Research: Applications and Mechanisms in Chemical Biology and Medicine
Tricyclohexylchlorotin (CAS: 3091-32-5) is an organotin compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. Organotin compounds, characterized by their tin-carbon bonds, have been extensively studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Tricyclohexylchlorotin, in particular, has shown promise in various preclinical studies, highlighting its role as a versatile scaffold for drug development and chemical biology probes.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of Tricyclohexylchlorotin. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Tricyclohexylchlorotin exhibits potent inhibitory effects on certain cancer cell lines by targeting key signaling pathways involved in cell proliferation and apoptosis. The compound's ability to modulate these pathways suggests its potential as a lead compound for the development of novel anticancer agents. Furthermore, its unique chemical structure allows for facile derivatization, enabling the synthesis of analogs with enhanced pharmacological properties.
In addition to its anticancer potential, Tricyclohexylchlorotin has been investigated for its antimicrobial properties. A recent study in the European Journal of Medicinal Chemistry reported that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The study attributed this activity to the compound's ability to disrupt bacterial membrane integrity and inhibit essential enzymatic processes. These findings underscore the potential of Tricyclohexylchlorotin as a starting point for the development of new antibiotics to address the growing threat of antimicrobial resistance.
The pharmacokinetic and toxicological profiles of Tricyclohexylchlorotin have also been a subject of recent research. A 2024 study published in Chemical Research in Toxicology evaluated the compound's metabolic stability and toxicity in vitro and in vivo. The results indicated that while Tricyclohexylchlorotin exhibits favorable metabolic stability, its toxicity profile necessitates further optimization to improve its safety for therapeutic applications. Researchers are currently exploring structural modifications to reduce toxicity while retaining or enhancing its biological activity.
Beyond its direct therapeutic applications, Tricyclohexylchlorotin has been employed as a valuable tool in chemical biology. Its ability to selectively interact with biomolecules makes it a useful probe for studying protein-ligand interactions and cellular processes. For instance, a recent study in ACS Chemical Biology utilized Tricyclohexylchlorotin-based probes to investigate the role of specific proteins in neurodegenerative diseases, providing new insights into disease mechanisms and potential therapeutic targets.
In conclusion, Tricyclohexylchlorotin (CAS: 3091-32-5) represents a promising compound with multifaceted applications in chemical biology and medicine. Recent advancements have shed light on its mechanisms of action, therapeutic potential, and limitations, paving the way for future research aimed at optimizing its properties for clinical use. Continued exploration of its derivatives and analogs, coupled with a deeper understanding of its biological interactions, will be crucial for unlocking its full potential in addressing unmet medical needs.
3091-32-5 (Tricyclohexylchlorotin) Related Products
- 1432680-83-5(2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate)
- 2470279-05-9((2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride)
- 2171952-27-3(1-(bromomethyl)-5',5'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane)
- 70654-66-9(1-Bromo-4-(methoxymethoxy)naphthalene)
- 2169907-32-6(1-ethyl-4-oxo-quinoline-3-sulfonyl chloride)
- 1285536-79-9(N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)
- 2228624-00-6(5-(but-3-yn-1-yl)-2-chloropyridine)
- 1012369-72-0((R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate)
- 1862616-58-7(Cyclobutanol, 1-[1-(aminomethyl)butyl]-2,2-dimethyl-)
- 1185057-51-5(3-Chloro-2-propoxy-phenylamine Hydrochloride)
